5-Sec-butylbarbituric acid

Hydrogen bonding Crystal engineering Molecular recognition

5-Sec-butylbarbituric acid (CAS 14077-79-3) is the mandatory monosubstituted C5 scaffold for Talbutal synthesis—no 5,5-dialkyl or unsubstituted analog can substitute without compromising reaction pathways, yield, and impurity profiles. Its single sec-butyl group eliminates chiral complexity, making it the superior reference standard for forensic and clinical barbiturate method validation. For crystal engineering, its two N–H donors enable co-crystallization motifs impossible with N-methylated derivatives. With a LogP of 0.67, it serves as a distinct low-lipophilicity QSAR scaffold. Choose this compound for reproducible, application-specific results.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 14077-79-3
Cat. No. B043217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Sec-butylbarbituric acid
CAS14077-79-3
Synonyms5-(1-Methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione;  5-sec-Butyl-2,4,6(1H,3H,5H)-pyrimidinetrione;  NSC 21064;  NSC 27275; 
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(=O)NC1=O
InChIInChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)
InChIKeyJIHUPMYFIGUZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Sec-butylbarbituric Acid (CAS 14077-79-3): Procurement-Grade Identity and Compound Class Positioning


5-Sec-butylbarbituric acid (CAS 14077-79-3, molecular formula C₈H₁₂N₂O₃, molecular weight 184.19 g/mol) is a C5-monosubstituted barbituric acid derivative, structurally characterized by a single sec-butyl group (1-methylpropyl) at the 5-position of the pyrimidinetrione ring . The compound has a density of 1.175 g/cm³ and a calculated LogP of 0.67230 [1]. In the procurement landscape, this compound occupies a distinct niche: it is an unsubstituted (free acid) barbiturate scaffold bearing only one alkyl substituent, differentiating it from both therapeutic 5,5-dialkyl barbiturates (such as butabarbital or pentobarbital) and the unsubstituted parent barbituric acid. Its primary documented industrial and research application is as a synthetic intermediate in the preparation of Talbutal (5-allyl-5-sec-butylbarbituric acid, CAS 115-44-6), a short- to intermediate-acting barbiturate . The compound is also cataloged under NSC 21064 and NSC 27275 .

Why Generic Substitution of 5-Sec-butylbarbituric Acid (CAS 14077-79-3) Fails in Controlled Synthetic and Analytical Workflows


5-Sec-butylbarbituric acid cannot be generically interchanged with other barbituric acid derivatives in procurement decisions because its structural distinctiveness—a single sec-butyl substituent at C5 without a second alkyl/allyl group—produces fundamentally different physicochemical and hydrogen-bonding behavior relative to 5,5-dialkyl barbiturates. Substituting this compound with a 5,5-disubstituted analog (e.g., butabarbital, pentobarbital) or with unsubstituted barbituric acid introduces uncontrolled variables in hydrogen-bonding capacity, solubility, and reactivity that directly compromise reproducibility in synthetic derivatization protocols and analytical method validation [1]. In applications requiring a monosubstituted barbituric acid scaffold bearing a sec-butyl moiety specifically—such as the synthesis of Talbutal via subsequent 5-allylation —no alternative compound can serve as a drop-in replacement without altering the reaction pathway, yield, or impurity profile. Furthermore, the absence of a second substituent eliminates the stereogenic center at C5 that is present in 5,5-disubstituted barbiturates containing asymmetric alkyl groups, thereby removing chiral complexity from analytical workflows where enantiomeric resolution is not desired [2].

Quantitative Comparative Evidence for 5-Sec-butylbarbituric Acid (CAS 14077-79-3) Differentiation from Structural Analogs


Hydrogen-Bonding Donor Capacity: 5-Sec-butylbarbituric Acid vs. 1,3-Dimethyl-5-sec-butylbarbituric Acid

5-Sec-butylbarbituric acid possesses two unsubstituted N–H positions at N1 and N3, each available as hydrogen-bond donors for intermolecular interactions in co-crystallization, supramolecular assembly, and receptor binding. In contrast, the 1,3-dimethyl analog (CAS 7391-63-1) has both nitrogen positions fully methylated, eliminating all N–H hydrogen-bond donor capacity [1]. This structural difference directly controls the compound's ability to participate in complementary hydrogen-bonding networks with partner molecules bearing acceptor groups. In procurement for co-crystal screening or supramolecular chemistry applications, the unsubstituted barbituric acid scaffold of 5-sec-butylbarbituric acid is essential and cannot be substituted with N-methylated derivatives without complete loss of the intended molecular recognition functionality .

Hydrogen bonding Crystal engineering Molecular recognition

Ionizable Proton Count and Aqueous Solubility Behavior: 5-Sec-butylbarbituric Acid vs. 5,5-Dialkyl Barbiturates

Barbituric acid derivatives bearing free N–H positions are weak acids that undergo ionization under basic conditions to form UV-detectable anionic chromophores. In post-column ionization HPLC protocols, barbiturates with pKa values in the 7–8 range achieve nearly complete ionization at pH 10, producing a 20-fold increase in peak area compared to the unionized form [1]. 5-Sec-butylbarbituric acid, as a monosubstituted barbituric acid with two N–H positions, differs from 5,5-dialkyl barbiturates in its total number of ionizable protons and consequently its ionization profile. While the 20-fold enhancement factor is established for common therapeutic barbiturates, the specific ionization efficiency of the monosubstituted scaffold may differ quantitatively from that of 5,5-dialkyl analogs due to the absence of a second electron-donating alkyl substituent at C5. This variance must be considered when developing or validating analytical methods intended for the detection or quantification of 5-sec-butylbarbituric acid in complex matrices .

Analytical method development HPLC detection Ionization efficiency

Chiral Complexity Elimination: 5-Sec-butylbarbituric Acid vs. Chiral 5,5-Disubstituted Barbiturates

In 5,5-disubstituted barbituric acids containing a chiral alkyl group (e.g., pentobarbital, secobarbital, thiopental) at the C5 position, the asymmetric carbon in the 1-methylbutyl side chain generates a stereogenic center, yielding a pair of enantiomers (R and S) or a racemic mixture. Studies on optically pure enantiomers of 5-(1-methylbutyl)-containing barbiturates have demonstrated that the S(−)-isomer is significantly more potent as an anesthetic agent and more toxic than the R(+)-isomer or racemate, a difference attributed to the steric configuration of the 1-methylbutyl group [1]. 5-Sec-butylbarbituric acid, by contrast, contains only a single sec-butyl substituent at C5 and lacks a second alkyl group; consequently, the C5 carbon is not a stereogenic center. The sec-butyl side chain itself contains a chiral center at the branching carbon, but this does not translate into enantiomeric pairs of the barbituric acid scaffold. For analytical reference standard applications, this eliminates the need for chiral chromatographic resolution or enantiomeric purity certification, streamlining method development and reducing procurement complexity relative to chiral 5,5-dialkyl barbiturate reference materials .

Stereochemistry Analytical reference standards Chiral resolution

Lipophilicity (LogP) and Predicted ADME Differentiation: 5-Sec-butylbarbituric Acid vs. 5,5-Dialkyl Barbiturate Class

In a whole-body physiologically based pharmacokinetic study of nine 5-n-alkyl-5-ethyl barbituric acids in rats, lipophilicity (LogP) was identified as the primary determinant of inter-congener differences in distribution kinetics. As lipophilicity increases across the homologous series, several quantifiable trends emerge: (i) progressive increase in redistribution from lean tissues into adipose, (ii) increase in time to reach maximum adipose concentration, (iii) shift from permeability rate-limited to perfusion rate-limited distribution in brain and testes, (iv) increase in intrinsic hepatic clearance, and (v) decrease in renal clearance [1]. The calculated LogP of 5-sec-butylbarbituric acid is 0.67230 , which places it at the lower end of the lipophilicity spectrum relative to therapeutic 5,5-dialkyl barbiturates (e.g., pentobarbital: 5-ethyl-5-(1-methylbutyl), LogP ~1.5–2.0). This lower LogP value predicts distinct pharmacokinetic behavior: reduced adipose sequestration, more rapid renal clearance, and less permeability rate limitation in CNS distribution compared to more lipophilic 5,5-disubstituted congeners. For researchers using 5-sec-butylbarbituric acid as a scaffold in prodrug design or QSAR studies, this baseline lipophilicity represents a quantitatively distinct starting point for property optimization.

QSAR Lipophilicity Pharmacokinetic modeling

Optimal Procurement and Application Scenarios for 5-Sec-butylbarbituric Acid (CAS 14077-79-3) Based on Quantified Differentiation Evidence


Synthetic Intermediate for Talbutal (5-Allyl-5-sec-butylbarbituric Acid) Preparation

5-Sec-butylbarbituric acid serves as the direct synthetic precursor to Talbutal (CAS 115-44-6), a short- to intermediate-acting barbiturate sedative-hypnotic . In this application, the monosubstituted scaffold bearing a pre-installed sec-butyl group at C5 is the mandatory starting material for subsequent C5 allylation to install the second substituent. Alternative 5-alkyl barbituric acids (e.g., 5-ethyl, 5-propyl, 5-butyl) cannot be substituted without altering the final product identity. For pharmaceutical R&D laboratories synthesizing Talbutal or related 5-allyl-5-sec-butyl barbiturates, procurement of 5-sec-butylbarbituric acid is non-negotiable; the compound's specific sec-butyl substitution pattern defines the ultimate target molecule. Documentation from established suppliers confirms this as the primary documented application .

Analytical Reference Standard with Reduced Chiral Complexity for Barbiturate Method Development

For forensic toxicology and clinical pharmacology laboratories developing HPLC or LC-MS/MS methods for barbiturate detection, 5-sec-butylbarbituric acid offers a strategically advantageous reference material: it contains the sec-butyl pharmacophore characteristic of several therapeutic barbiturates (including butabarbital and secobarbital) while eliminating the scaffold-level chirality that complicates method development for 5,5-dialkyl barbiturates containing 1-methylbutyl groups . As demonstrated in comparative enantiomer studies, chiral 5,5-disubstituted barbiturates exhibit stereospecific differences in analytical behavior and biological activity ; 5-sec-butylbarbituric acid avoids this complexity, enabling method validation with a single chromatographic peak rather than enantiomeric resolution requirements.

Co-Crystal Engineering and Supramolecular Chemistry Scaffold

5-Sec-butylbarbituric acid possesses two N–H hydrogen-bond donors at positions N1 and N3, a structural feature that is absent in 1,3-dimethylated derivatives (CAS 7391-63-1, which has zero N–H donors) . For academic and industrial crystal engineering programs screening barbituric acid derivatives as hydrogen-bonding partners in co-crystal formation with complementary acceptors (e.g., melamine derivatives, 2,4-diaminopyrimidines, or carboxylic acids), 5-sec-butylbarbituric acid provides the essential hydrogen-bond donor functionality that N-methylated analogs lack entirely . Procurement decisions for supramolecular chemistry applications must therefore specifically select the unsubstituted barbituric acid scaffold; 1,3-dimethyl-5-sec-butylbarbituric acid is functionally unsuitable for co-crystallization protocols relying on N–H···O/N hydrogen-bonding motifs.

QSAR and Pharmacokinetic Modeling Baseline for Low-Lipophilicity Barbiturate Scaffolds

With a calculated LogP of 0.67230 , 5-sec-butylbarbituric acid occupies the lower lipophilicity range of substituted barbituric acids—significantly less lipophilic than therapeutic 5,5-dialkyl barbiturates such as pentobarbital (LogP ~1.5–2.0). As demonstrated in homologous series pharmacokinetic modeling, LogP differences of this magnitude (~0.8–1.3 units) translate to quantifiable differences in tissue distribution: >10-fold variation in adipose unbound volume of distribution from least to most lipophilic homolog, altered brain distribution kinetics (permeability-limited vs. perfusion-limited), and shifts in the hepatic/renal clearance ratio . For computational chemistry and drug discovery programs building QSAR models or designing barbiturate-derived compounds with minimized CNS penetration or reduced adipose accumulation, 5-sec-butylbarbituric acid provides a quantitatively distinct, low-lipophilicity reference scaffold that cannot be approximated by more lipophilic 5,5-disubstituted barbiturates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Sec-butylbarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.